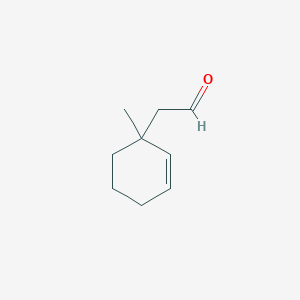![molecular formula C10H5ClN2O2 B14609476 8-Chloro[1,3]oxazolo[4,5-c]quinolin-2(3H)-one CAS No. 59851-75-1](/img/structure/B14609476.png)
8-Chloro[1,3]oxazolo[4,5-c]quinolin-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Chloro[1,3]oxazolo[4,5-c]quinolin-2(3H)-one is a heterocyclic compound that features a fused ring system combining oxazole and quinoline moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse chemical modifications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro[1,3]oxazolo[4,5-c]quinolin-2(3H)-one can be achieved through various synthetic routes. One common method involves the cyclization of 3-amino-1H-2-oxo-4-hydroxyquinolines with appropriate reagents to form the oxazole ring . This reaction typically requires specific conditions, such as the presence of a catalyst like copper(II) trifluoroacetate (Cu(TFA)2) and a modified Pictet-Spengler method .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
8-Chloro[1,3]oxazolo[4,5-c]quinolin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Halogen atoms, such as chlorine, can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of functionalized oxazoloquinolines .
科学的研究の応用
8-Chloro[1,3]oxazolo[4,5-c]quinolin-2(3H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in studies to understand its interactions with biological targets and its potential as a bioactive molecule.
作用機序
The mechanism of action of 8-Chloro[1,3]oxazolo[4,5-c]quinolin-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context .
類似化合物との比較
Similar Compounds
Quinoline: A simpler heterocyclic compound with a single nitrogen atom in the ring system.
Oxazole: A five-membered ring containing one oxygen and one nitrogen atom.
4-Hydroxy-2-quinolones: Compounds with a similar quinoline backbone but different functional groups.
Uniqueness
8-Chloro[1,3]oxazolo[4,5-c]quinolin-2(3H)-one is unique due to its fused ring system, which combines the structural features of both oxazole and quinoline. This fusion imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
特性
CAS番号 |
59851-75-1 |
|---|---|
分子式 |
C10H5ClN2O2 |
分子量 |
220.61 g/mol |
IUPAC名 |
8-chloro-3H-[1,3]oxazolo[4,5-c]quinolin-2-one |
InChI |
InChI=1S/C10H5ClN2O2/c11-5-1-2-7-6(3-5)9-8(4-12-7)13-10(14)15-9/h1-4H,(H,13,14) |
InChIキー |
RARIBJFETMYSQL-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NC=C3C(=C2C=C1Cl)OC(=O)N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


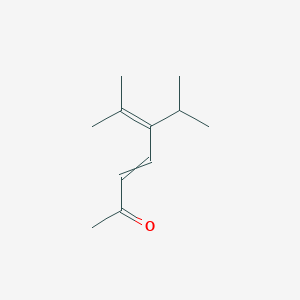
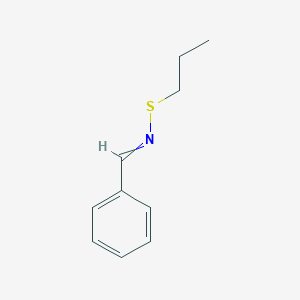
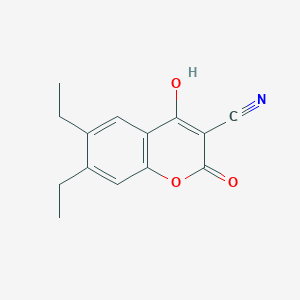
![3-(4-Methylphenyl)[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14609422.png)



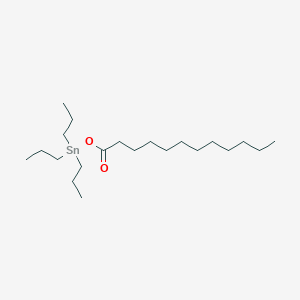
![Propanedioic acid, [2-(1,3-benzodioxol-5-yl)ethyl]-, diethyl ester](/img/structure/B14609448.png)
![Benzene, 1-chloro-4-[(phenylseleno)methyl]-](/img/structure/B14609452.png)
![2-[[2-(Phenylhydrazinylidene)acetyl]amino]benzoic acid](/img/structure/B14609455.png)
